molecular formula C13H26ClN3O3 B14708793 1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride CAS No. 24269-57-6

1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride

Cat. No.: B14708793
CAS No.: 24269-57-6
M. Wt: 307.82 g/mol
InChI Key: VQQPRXSWPYRQEL-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a morpholinoethyl group and an ethyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride typically involves the reaction of piperazine with ethyl chloroformate and morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted piperazine derivatives.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, 1,1-dimethylethyl ester
  • Ethyl 4-(2-morpholin-4-ylethyl)piperazine-1-carboxylate

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-morpholinoethyl)-, ethyl ester, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

24269-57-6

Molecular Formula

C13H26ClN3O3

Molecular Weight

307.82 g/mol

IUPAC Name

ethyl 4-(2-morpholin-4-ylethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H25N3O3.ClH/c1-2-19-13(17)16-7-5-14(6-8-16)3-4-15-9-11-18-12-10-15;/h2-12H2,1H3;1H

InChI Key

VQQPRXSWPYRQEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCN2CCOCC2.Cl

Origin of Product

United States

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